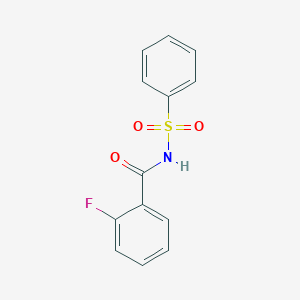![molecular formula C18H18N2O5 B4878313 propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate](/img/structure/B4878313.png)
propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzodioxole ring, an amide linkage, and a benzoate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Amide Bond Formation: The amide linkage is formed by reacting the benzodioxole derivative with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves esterification of the benzoic acid derivative with propanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
Propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: New ester or amide derivatives.
科学研究应用
Propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and amide linkage play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
Methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate: Similar structure but with a methyl ester group instead of a propyl ester.
Ethyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate: Similar structure but with an ethyl ester group instead of a propyl ester.
Butyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate: Similar structure but with a butyl ester group instead of a propyl ester.
Uniqueness
Propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate is unique due to its specific ester group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The propyl group may provide an optimal balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
属性
IUPAC Name |
propyl 4-(1,3-benzodioxol-5-ylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-2-9-23-17(21)12-3-5-13(6-4-12)19-18(22)20-14-7-8-15-16(10-14)25-11-24-15/h3-8,10H,2,9,11H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEOHBUYMIHCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-FLUORO-2-METHOXY-N-METHYL-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B4878232.png)
![2-{3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4878246.png)
![1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-(4-ISOPROPYLPHENYL)-1-PROPANONE](/img/structure/B4878254.png)
![N-[4-(difluoromethoxy)phenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4878262.png)

![3-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B4878285.png)
![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-(naphthalen-2-ylmethyl)propane-1,3-diamine](/img/structure/B4878293.png)
![methyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]benzoate](/img/structure/B4878297.png)

![3-[(4-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4878316.png)
![4-[((E)-1-{3-[(2,3-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4878318.png)



